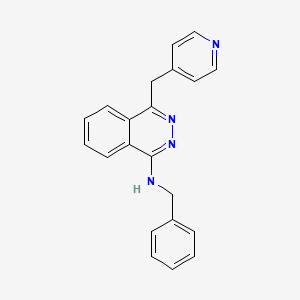
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine
Übersicht
Beschreibung
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine is a compound belonging to the phthalazine family, which is characterized by a bicyclic structure containing nitrogen atoms. Phthalazine derivatives have garnered significant attention due to their diverse biological and pharmacological activities . This compound, in particular, has shown promise in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine typically involves the reaction of phthalazine derivatives with benzylamine and 4-pyridylmethyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like L-proline . The process can be optimized to achieve high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This interaction leads to the inhibition of neurotransmitter release, thereby exerting anticonvulsant effects. Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione: Known for its anticonvulsant and anti-inflammatory properties.
1-(4-Chloroanilino)-4-(4-pyridylmethyl)phthalazine: A potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, used in cancer research.
Phthalazinone derivatives: Exhibiting a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific molecular structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Eigenschaften
CAS-Nummer |
212141-57-6 |
|---|---|
Molekularformel |
C21H18N4 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
N-benzyl-4-(pyridin-4-ylmethyl)phthalazin-1-amine |
InChI |
InChI=1S/C21H18N4/c1-2-6-17(7-3-1)15-23-21-19-9-5-4-8-18(19)20(24-25-21)14-16-10-12-22-13-11-16/h1-13H,14-15H2,(H,23,25) |
InChI-Schlüssel |
FOZIFOSSSDWNSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


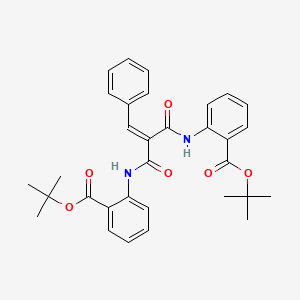
![Methyl 3-{[4-(methylsulfanyl)phenyl]methyl}pyridine-4-carboxylate](/img/structure/B8637700.png)
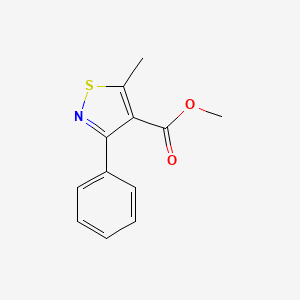
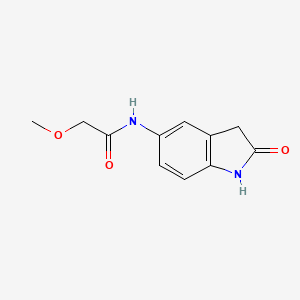

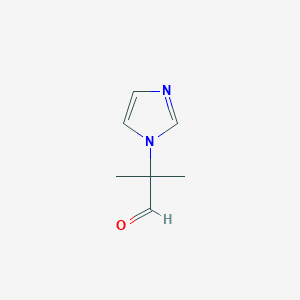
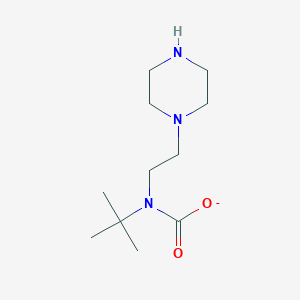




![2-(4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B8637749.png)

